molecular formula C11H13N3O B8353872 4-Isopropoxyquinazolin-8-amine

4-Isopropoxyquinazolin-8-amine

Cat. No.: B8353872
M. Wt: 203.24 g/mol
InChI Key: FSJWKTUWAQIWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxyquinazolin-8-amine is a quinazoline derivative characterized by an isopropoxy group at position 4 and an amine at position 7. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Substitutions at positions 4 and 7 are common in medicinal chemistry due to their influence on biological activity, particularly in kinase inhibition .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-propan-2-yloxyquinazolin-8-amine

InChI

InChI=1S/C11H13N3O/c1-7(2)15-11-8-4-3-5-9(12)10(8)13-6-14-11/h3-7H,12H2,1-2H3

InChI Key

FSJWKTUWAQIWAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=NC2=C1C=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-isopropoxyquinazolin-8-amine to structurally related quinazoline derivatives, focusing on substituent effects, physicochemical properties, and synthesis strategies.

Structural Analogues and Substituent Effects

Key analogs from the evidence include 8-methoxyquinazolines with diverse substitutions at positions 4 and 5. The table below summarizes critical differences:

Compound Name Substituent at Position 4 Substituent at Position 7 Melting Point (°C) Molecular Formula Key Spectral Data (IR/NMR) Reference
This compound (hypothetical) Isopropoxy (-OCH(CH₃)₂) None (unsubstituted) N/A C₁₁H₁₅N₃O N/A N/A
Compound 10 3-Bromophenyl 3-Chloropropoxy 184–186 C₁₈H₁₆BrClN₂O₂ IR: 3339, 3112, 2943 cm⁻¹
Compound 13 3-Chloro-4-(3-fluorobenzyloxy)phenyl 3-Chloropropoxy N/A C₂₅H₂₁Cl₂FN₂O₃ TLC Rf: 0.46 (50% ethyl acetate/hexane)
Compound 14C 3-Chlorophenyl 3-(1,2,4-Triazol-1-yl)propoxy 96–98 C₂₀H₁₉ClN₆O₂ ¹H-NMR: δ 9.69 (s, NH), 4.45–4.43 (t, CH₂)
Compound 15A 3-Bromophenyl 3-(4-Morpholinyl)propoxy N/A C₂₃H₂₆BrN₃O₃ N/A
Compound 18B 3-Chloro-4-(3-fluorobenzyloxy)phenyl 3-(4-Methylpiperazinyl)propoxy N/A C₂₉H₃₀ClFN₄O₄ Elemental analysis: C 62.61%, H 5.61%

Key Observations:

Substituent Bulkiness : The isopropoxy group in this compound is bulkier than methoxy or chloropropoxy groups in analogs. This may reduce crystallinity (lower melting point) compared to compounds like 10 (m.p. 184–186°C) .

Biological Activity : Triazole- and morpholine-containing derivatives (e.g., 14C , 15A ) show improved solubility and target affinity due to hydrogen-bonding motifs, whereas isopropoxy’s hydrophobicity may alter pharmacokinetics .

Spectral and Analytical Data

  • IR Spectroscopy : Amine N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1080 cm⁻¹) are consistent across analogs .
  • ¹H-NMR : Quinazoline protons (e.g., δ 8.58–7.03 in 14C ) and alkoxy CH₂ groups (δ 4.45–4.43) are characteristic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.